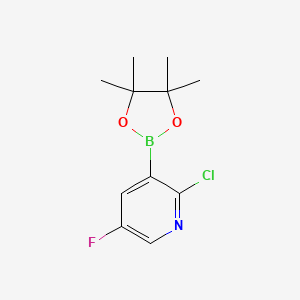

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Core molecular architecture: Pyridine scaffold with boronate ester, chlorine, and fluorine substituents

The molecular architecture of 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine ring system bearing three distinct substituents positioned at specific locations that significantly influence the compound's overall electronic properties. The pyridine scaffold serves as the central heterocyclic framework, providing a nitrogen-containing aromatic system that exhibits characteristic electron-deficient properties compared to benzene derivatives. The positioning of the nitrogen atom within the six-membered ring creates a permanent dipole moment and affects the electron density distribution throughout the aromatic system.

The tetramethyl dioxaborolane substituent attached at the 3-position represents a cyclic boronic ester functionality that significantly modifies the electronic characteristics of the pyridine ring. This boronate ester group consists of a boron atom incorporated into a five-membered dioxaborolane ring system with four methyl groups providing steric bulk and enhanced stability. The presence of this boronate functionality introduces electron-withdrawing characteristics while simultaneously providing a site for potential coordination chemistry and cross-coupling reactions.

The chlorine substituent positioned at the 2-position adjacent to the nitrogen atom creates additional electronic perturbations within the pyridine system. Chlorine's electronegativity and its proximity to the nitrogen atom result in significant inductive effects that influence both the electron density of the aromatic ring and the reactivity patterns of the molecule. The electron-withdrawing nature of chlorine contributes to the overall electron-deficient character of the pyridine ring system.

| Structural Component | Position | Electronic Effect | Molecular Contribution |

|---|---|---|---|

| Pyridine nitrogen | 1 | Electron-withdrawing | Aromatic heterocycle |

| Chlorine | 2 | Electron-withdrawing | Inductive effects |

| Boronate ester | 3 | Electron-withdrawing | Cross-coupling functionality |

| Fluorine | 5 | Electron-withdrawing | Strong inductive effects |

The fluorine substituent at the 5-position introduces the strongest electron-withdrawing inductive effect among the halogens due to fluorine's exceptional electronegativity. This positioning creates a significant electronic influence that extends throughout the aromatic system, affecting both the ground state electron distribution and the compound's reactivity profile. The combination of multiple electron-withdrawing substituents results in a highly electron-deficient pyridine system with distinctive electronic properties.

The spatial arrangement of these substituents creates a unique three-dimensional molecular geometry where steric interactions between the boronate ester and adjacent substituents influence conformational preferences. The tetramethyl groups of the dioxaborolane ring provide significant steric bulk that can affect molecular packing in the solid state and influence solution-phase conformational behavior. This steric environment also impacts the accessibility of the boron center for potential coordination or reaction with other molecules.

Bonding and π-interactions: Boron-carbon bonding, electronic effects of substituents on boron center

The boron-carbon bonding in this compound exhibits characteristics typical of organoboron compounds, where the boron atom maintains a trigonal planar geometry around the carbon attachment point while being incorporated into the cyclic dioxaborolane structure. The boron-carbon bond length in boronic esters typically ranges from 1.57 to 1.59 Å, representing a single covalent bond with some degree of π-character arising from orbital overlap between the boron vacant p-orbital and the π-system of the aromatic ring.

The electronic structure around the boron center is significantly influenced by the cyclic ester formation with the pinacol-derived dioxaborolane ring. In this configuration, the boron atom adopts a tetrahedral geometry when considering the two oxygen atoms of the dioxaborolane ring, creating boron-oxygen bond lengths in the range of 1.43-1.48 Å, which are considerably longer than the boron-oxygen bonds observed in trigonal boronic acids. This tetrahedral coordination effectively removes the vacant p-orbital that would otherwise be available for π-conjugation with the aromatic system.

The presence of electron-withdrawing substituents on the pyridine ring creates significant electronic effects that extend to the boron center through the aromatic π-system. The chlorine and fluorine substituents, along with the pyridine nitrogen, work collectively to reduce electron density in the aromatic ring, which in turn affects the electron-donating capability of the ring toward the boron center. This electronic withdrawal results in a more electrophilic boron center compared to boronic esters attached to electron-rich aromatic systems.

| Bond Type | Typical Length (Å) | Electronic Character | Stability Factor |

|---|---|---|---|

| B-C (aromatic) | 1.57-1.59 | Single with π-character | Moderate |

| B-O (cyclic ester) | 1.43-1.48 | Single covalent | High |

| B-O (trigonal acid) | 1.35-1.38 | Partial double character | Variable |

Through-space polar-π interactions play a crucial role in stabilizing the molecular conformation and influencing the overall electronic structure. These interactions occur between the electronegative substituents (fluorine and chlorine) and the π-electron system of the pyridine ring, creating additional stabilization pathways that affect molecular geometry and reactivity. The magnitude of these interactions depends on the spatial arrangement of the substituents and their relative electronegativities.

The dioxaborolane ring system itself contributes to the electronic stability through the formation of strong boron-oxygen bonds that effectively sequester the boron center from direct interaction with external reagents. The cyclic nature of the ester linkage provides enhanced hydrolytic stability compared to acyclic boronic esters, making the compound more suitable for handling under ambient conditions. The four methyl substituents on the dioxaborolane ring provide additional steric protection around the boron center while contributing electron density through hyperconjugation effects.

π-interactions between the aromatic ring and the substituents create a complex electronic environment where the overall electron density distribution is governed by the competing effects of electron withdrawal by the heteroatom and halogen substituents versus electron donation from the methyl groups of the boronate ester. This balance determines the compound's reactivity profile and its suitability for various synthetic applications, particularly in cross-coupling reactions where the electron-deficient nature of the aromatic system enhances reactivity.

Theoretical models: Computational analysis of boronate coordination and charge distribution

Density functional theory calculations provide detailed insights into the electronic structure and charge distribution of this compound, revealing the complex interplay between the various electronic effects operating within the molecule. Computational analysis using methods such as B3LYP with appropriate basis sets allows for accurate prediction of molecular geometry, electronic transitions, and charge distribution patterns that govern the compound's chemical behavior.

The calculated molecular geometry reveals that the dioxaborolane ring adopts a puckered conformation to minimize ring strain, with the boron-oxygen bond angles in the five-membered ring deviating from ideal tetrahedral angles due to geometric constraints. The ring strain present in the dioxaborolane system, evidenced by the compressed O-B-O angle of approximately 113.8°, contributes to the overall electronic structure by affecting the hybridization and bonding characteristics of the boron center. This structural distortion influences the compound's reactivity profile and stability under various reaction conditions.

Frontier molecular orbital analysis demonstrates the electronic characteristics that govern the compound's participation in chemical reactions. The highest occupied molecular orbital primarily resides on the pyridine ring system with significant contributions from the nitrogen lone pair and π-electrons of the aromatic system. The lowest unoccupied molecular orbital shows substantial localization on the electron-deficient regions of the molecule, particularly around the pyridine nitrogen and the areas influenced by the electron-withdrawing substituents.

| Computational Parameter | Calculated Value | Physical Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Electronic excitation energy |

| Dipole Moment | 3.0 to 4.0 D | Molecular polarity |

Time-dependent density functional theory calculations reveal the electronic transition characteristics and absorption properties of the compound. The lowest energy electronic transition typically involves excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, corresponding to a π→π* transition within the aromatic system. The calculated excitation wavelengths generally appear at shorter wavelengths than experimental values due to the systematic overestimation of transition energies by time-dependent density functional theory methods, but the trends and relative energies provide valuable insights into the electronic behavior.

Charge distribution analysis using natural bond orbital methods reveals the extent of charge transfer between different regions of the molecule. The boron center typically carries a partial positive charge due to its electron-deficient nature and the electron-withdrawing effects of the attached groups. The nitrogen atom of the pyridine ring bears a partial negative charge, while the halogen substituents carry partial negative charges that reflect their high electronegativity values. The overall charge distribution creates regions of electrophilic and nucleophilic character that determine the molecule's reactivity patterns.

The computational analysis of solvation effects demonstrates how the molecular electronic structure responds to different chemical environments. In polar solvents, the charge separation within the molecule becomes more pronounced, leading to stabilization of the polar resonance structures. This solvation-dependent behavior affects the compound's reactivity profile and explains variations in reaction rates and selectivities observed under different experimental conditions.

Vibrational frequency calculations provide detailed information about the molecular dynamics and bonding characteristics. The calculated vibrational modes associated with the boron-carbon and boron-oxygen stretching frequencies offer insights into bond strengths and electronic effects. The agreement between calculated and experimental vibrational spectra validates the computational models and confirms the accuracy of the predicted electronic structures and bonding descriptions.

Properties

IUPAC Name |

2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSAYIOMVWEJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyridine Precursor Formation

The starting material is often a halogenated pyridine such as 2-chloro-5-fluoropyridine. This compound can be synthesized or commercially sourced. The selective halogenation is achieved through electrophilic substitution or halogen exchange reactions under controlled conditions.

Borylation via Transition Metal-Catalyzed Methods

The critical step is the introduction of the boronic ester group at the 3-position. This is commonly achieved by:

- Iridium-catalyzed C–H borylation: Direct borylation of the pyridine ring at the 3-position using bis(pinacolato)diboron (B2pin2) as the boron source and an iridium catalyst under mild conditions.

- Lithium-halogen exchange followed by borylation: Treatment of the halogenated pyridine with an organolithium reagent (e.g., fluorophenyl magnesium chloride or n-butyllithium) to generate a lithio intermediate, which is then quenched with a boron electrophile such as pinacolborane or B2pin2 to afford the boronic ester.

For example, 6-chloro-5-fluoropyridine-3-boronic acid pinacol ester can be synthesized by reaction of the pyridine precursor with fluorophenyl magnesium chloride followed by boronation.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Electrophilic halogen source (Cl2, F2, etc.) | Controlled temperature to avoid polyhalogenation |

| Organolithium Formation | Fluorophenyl magnesium chloride or n-BuLi | Performed at low temperatures (-78°C) to maintain selectivity |

| Borylation | Bis(pinacolato)diboron (B2pin2), Ir catalyst | Mild temperature (room temp to 80°C), inert atmosphere |

| Work-up and Purification | Aqueous quench, extraction, chromatography | To isolate pure boronic ester derivative |

Research Findings and Optimization

- Selectivity: The regioselective borylation at the 3-position is critical and is influenced by the electronic effects of the chloro and fluoro substituents on the pyridine ring.

- Catalyst Choice: Iridium catalysts with bipyridine ligands have shown high efficiency and selectivity for C–H borylation of heterocycles.

- Reaction Scale: Industrial scale-up involves continuous flow reactors to improve yield and reproducibility.

- Storage: The compound is sensitive to moisture and oxygen; thus, it is stored under inert gas (nitrogen or argon) at 2–8°C to maintain stability.

Data Table: Physical and Chemical Properties Relevant to Preparation

Summary of Preparation Methodology

| Preparation Stage | Description |

|---|---|

| Step 1: Halogenation | Introduce Cl and F substituents selectively on pyridine ring |

| Step 2: Organometallic Formation | Generate lithio or magnesio intermediate at target position 3 |

| Step 3: Borylation | React intermediate with boron source to form boronic ester |

| Step 4: Purification | Isolation by chromatography under inert atmosphere |

| Step 5: Storage | Store under nitrogen or argon at low temperature |

Biological Activity

2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1492890-58-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₁H₁₄BClFNO₂

- Molecular Weight : 257.5 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance:

- In vitro studies demonstrated that similar pyridine derivatives showed IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and MDA-MB-231 cells. These values indicate a promising potential for 2-chloro-5-fluoro derivatives in cancer therapy .

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the safety and efficacy of new compounds:

- Safety Profile : Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Formation of the Dioxaborolane Ring : Utilizing boron chemistry to create stable dioxaborolane intermediates.

- Chlorination and Fluorination : Selective halogenation to introduce chlorine and fluorine at specific positions on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the dioxaborolane group enhance the selectivity towards cancerous tissues while reducing toxicity to normal cells.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful for constructing complex organic molecules used in drug development.

Material Science

The unique properties of this compound have led to its exploration in material science:

- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific electronic or optical properties, making it suitable for applications in electronic devices or sensors.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS : 1073312-28-3

- Similarity : 0.87 .

- Key Differences: The fluoro and chloro substituents are swapped (positions 3 and 2). The chloro group at position 2 may act as a better leaving group in subsequent functionalization.

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Functional Group Variations

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine

- CAS : 1073354-96-7

- Molecular Formula : C₁₁H₁₆BClN₂O₂ .

- Key Differences: An amino group replaces the fluoro substituent at position 3. The amino group enhances nucleophilicity, making this compound suitable for condensation reactions or as a ligand in metal catalysis.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester's reactivity. A common approach involves halogenation of a pyridine precursor followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂). For example, chlorination at the 3-position and fluorination at the 5-position can be achieved using POCl₃ and Selectfluor, respectively . Key steps include:

- Purification via column chromatography (silica gel, hexane/EtOAc).

- Characterization by , , -NMR, and HRMS.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | POCl₃, DMF, 80°C | 65–75 |

| Fluorination | Selectfluor, MeCN | 70–80 |

| Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 60–70 |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (, , ) to identify substituents and boron integration. X-ray crystallography (using SHELX or OLEX2 ) resolves stereochemical ambiguities. Purity is assessed via HPLC (C18 column, MeCN/H₂O) and elemental analysis. For air-sensitive intermediates, glovebox techniques and inert atmospheres are critical .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Key precautions include:

- Use of PPE (N95 masks, gloves, eyeshields) to avoid inhalation/contact .

- Storage at 2–8°C in airtight containers under nitrogen to prevent boronate ester hydrolysis .

- Emergency procedures for spills (neutralize with sand, avoid water).

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronate ester?

- Methodological Answer : Optimize ligand choice (e.g., SPhos or XPhos for sterically hindered substrates) and solvent polarity (THF > DMF for aryl boronate esters). Microwave-assisted synthesis (100°C, 30 min) improves kinetics. Monitor reaction progress via TLC (silica, UV visualization) .

- Data Contradiction : Some studies report lower yields with electron-withdrawing groups (e.g., -F) due to reduced boron reactivity. Mitigate by using Pd(OAc)₂ with Buchwald-Hartwig ligands .

Q. What computational tools are effective for predicting regioselectivity in derivatization reactions?

- Methodological Answer : DFT calculations (Gaussian 16, B3LYP/6-31G*) predict electrophilic substitution sites. For example, the 3-boronate group directs electrophiles to the 4-position of the pyridine ring. Compare experimental -NMR shifts with computed electrostatic potential maps .

Q. How can crystallographic data resolve discrepancies in proposed structures?

- Methodological Answer : Use SHELXL for refinement of high-resolution data (R-factor < 0.05). For twinned crystals, OLEX2’s TwinRotMat tool identifies twin laws. Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., boron puckering); validate via variable-temperature NMR .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Methodological Answer : LC-MS/MS (ESI+ mode) detects sub-ppm impurities. For boron-specific analysis, ICP-MS with / isotope tracking ensures accuracy. Compare with certified reference materials (e.g., NIST SRM 1946) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.